2-formylphenylboronic acid oxime structure and stability
2-formylphenylboronic acid oxime structure and stability
An In-Depth Technical Guide to the Structure and Stability of 2-Formylphenylboronic Acid Oxime
Abstract
This technical guide provides a comprehensive examination of the molecular structure and stability of 2-formylphenylboronic acid (2-FPBA) oxime, a cornerstone of dynamic covalent chemistry with significant applications in drug development, chemical biology, and materials science. We will delve into the unique intramolecular interactions that govern its formation and reactivity, present a detailed analysis of its hydrolytic stability under physiological conditions, and offer field-proven experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this versatile chemical entity.
Introduction: The Rise of a Dynamic Covalent Linkage
In the landscape of bioconjugation and molecular assembly, the demand for chemical linkages that are both robust and reversible has led to the intensive study of dynamic covalent bonds. Among these, the adducts formed between 2-formylphenylboronic acid (2-FPBA) and α-nucleophiles such as hydroxylamines have emerged as particularly powerful tools.[1][2][3] The resulting 2-FPBA oxime linkage exhibits an exceptional combination of rapid formation kinetics at neutral pH and tunable stability, setting it apart from traditional, more inert covalent bonds.[4]
The unique characteristic of 2-FPBA is the strategic placement of a Lewis acidic boronic acid adjacent to a carbonyl group.[2] This arrangement facilitates intramolecular catalysis, dramatically accelerating the rate of oxime formation and conferring a dynamic nature to the resulting C=N bond.[2][4] Understanding the interplay between the oxime and the boronic acid is critical for harnessing its full potential in applications ranging from reversible protein labeling and self-healing materials to the construction of dynamic combinatorial libraries.[3][5] This guide will synthesize the current knowledge on the structure and stability of 2-FPBA oxime, providing both theoretical grounding and practical methodologies.
Molecular Structure: The Iminoboronate Equilibrium
The structure of 2-FPBA oxime is not a simple, static entity but exists in a crucial equilibrium between an open-chain form and a cyclic, five-membered iminoboronate structure.[1][6] This intramolecular B-N dative bond is the defining feature of this system and is responsible for its unique reactivity.
-
Open Form (Aldoxime): In this state, the molecule exists as a standard oxime with a free boronic acid moiety.
-
Cyclic Form (Iminoboronate): The lone pair of electrons on the imine nitrogen coordinates with the empty p-orbital of the sp²-hybridized boron atom.[7] This forms a five-membered ring, resulting in a tetracoordinate, sp³-hybridized boron center.[8]
While crystallographic studies can provide insight, NMR spectroscopy, particularly ¹¹B NMR, is invaluable for studying this equilibrium in solution.[6][9] A significant upfield shift in the ¹¹B NMR spectrum (from ~30 ppm for the trigonal sp² boron to ~5-15 ppm for the tetrahedral sp³ boron) indicates the formation of the tetracoordinate iminoboronate species.[10] The extent of this equilibrium is influenced by the substituents on the oxime and the solvent environment.[6] However, for aldoximes derived from 2-FPBA, the equilibrium often favors the open form in the ground state, with the cyclic structure being a key intermediate that accelerates both formation and hydrolysis.[2][6]
Caption: Equilibrium between the open aldoxime and cyclic iminoboronate forms.
Formation Kinetics and Stability Profile
The defining advantage of the 2-FPBA system is its extraordinarily rapid kinetics of formation and its well-characterized, tunable stability. This dynamic nature is a direct consequence of the intramolecular boronic acid participation.
Accelerated Formation at Physiological pH
Unlike standard oxime condensations, which can be sluggish at neutral pH, the reaction between 2-FPBA and hydroxylamines proceeds with remarkable speed.[4] The neighboring boronic acid acts as an intramolecular acid catalyst, facilitating the rate-limiting dehydration step of the carbinolamine intermediate.[2] This results in second-order rate constants several orders of magnitude higher than for aldehydes lacking the ortho-boronic acid moiety.[2][4]
Caption: The boronic acid facilitates the rate-limiting dehydration step.
Hydrolytic Stability: A Dynamic Balance
While the formation is rapid, the resulting oxime is not inert. It is a dynamic covalent bond that undergoes hydrolysis back to its constituent aldehyde and hydroxylamine.[1][5] This reversibility is a key feature for applications requiring stimuli-responsive cleavage.
The stability of the 2-FPBA oxime is significantly greater than that of analogous hydrazones but less than that of traditional, non-catalyzed oximes.[11][12] The hydrolysis is acid-catalyzed, meaning the linkage is more stable at neutral or slightly basic pH and becomes more labile under acidic conditions.[11][13] This pH-dependent stability is a critical parameter for designing drug delivery systems that release payloads in acidic tumor microenvironments or endosomal compartments.
The table below summarizes representative kinetic data for the formation and hydrolysis of 2-FPBA oximes under physiological conditions.
| Linkage Type | Reactant | k_form (M⁻¹s⁻¹) | k_hydrolysis (s⁻¹) | Half-life (t₁/₂) | K_eq (M⁻¹) | Source |
| 2-FPBA Oxime | O-methylhydroxylamine | 460 ± 14 | 3.2 ± 0.2 x 10⁻⁴ | ~36 min | 1.5 x 10⁶ | [5] |
| 2-FPBA Oxime | Generic | >10,000 | 4.2 ± 0.4 x 10⁻⁵ | ~4.6 hours | >10⁸ | [2] |
| 2-FPBA Hydrazone | Acyl hydrazide | 150 ± 1 | 2.3 ± 0.1 x 10⁻⁴ | ~50 min | 6.6 x 10⁵ | [5] |
Note: Kinetic values can vary based on specific reactants, buffer conditions, and temperature. Data is presented to illustrate relative magnitudes.
Tuning and Controlling Stability
The dynamic nature of the 2-FPBA oxime can be precisely controlled through external stimuli, offering a level of control rarely seen in covalent linkages.
-
pH Control: As the hydrolysis is acid-catalyzed, the dynamic exchange can be slowed or effectively "paused" by increasing the pH (e.g., to pH 8.5-9.5) and restarted by lowering the pH back to physiological levels.[3][5]
-
Redox Control: The intramolecular catalysis can be permanently switched off by oxidizing the boronic acid. Treatment with a mild oxidant like hydrogen peroxide (H₂O₂) converts the boronic acid [-B(OH)₂] to a phenol [-OH].[1][14] This abolishes the rapid dynamics, dramatically slowing the hydrolysis rate and increasing the half-life from minutes or hours to several months, effectively "locking" the linkage in place.[3][5]
Caption: Stability can be reversibly tuned with pH or irreversibly locked by oxidation.
Experimental Protocols
The following protocols provide a framework for the synthesis and stability analysis of 2-FPBA oximes. As a self-validating system, successful synthesis should be confirmed by characterization (NMR, MS), and stability should be assessed by monitoring the disappearance of the product or the appearance of starting materials over time.
Protocol: Synthesis of a Model 2-FPBA Oxime
This protocol describes the synthesis of the oxime from 2-formylphenylboronic acid and O-benzylhydroxylamine hydrochloride.
Materials:
-
2-Formylphenylboronic acid (2-FPBA)
-
O-Benzylhydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Phosphate buffer (100 mM, pH 7.2)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
NMR tubes, spectrometer; LC-MS system
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of O-benzylhydroxylamine hydrochloride and 1.2 equivalents of NaHCO₃ in a 1:1 mixture of phosphate buffer (pH 7.2) and methanol. Stir for 10 minutes to neutralize the hydrochloride.
-
Condensation Reaction: Add 1.05 equivalents of 2-FPBA to the solution. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.[4]
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry.
Protocol: Analysis of Hydrolytic Stability by ¹H NMR
This protocol allows for the quantitative measurement of the oxime's hydrolysis rate.
Workflow Diagram:
Caption: Step-by-step process for measuring hydrolysis kinetics via ¹H NMR.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified 2-FPBA oxime in a deuterated organic solvent (e.g., DMSO-d₆). Prepare the desired deuterated aqueous buffer (e.g., phosphate buffer in D₂O, pD 7.4). Add a known concentration of an internal standard (e.g., DSS) to the buffer.
-
Initiation: In an NMR tube, combine the deuterated buffer with the internal standard. To initiate the hydrolysis experiment, add a small volume (typically <5% of total volume) of the oxime stock solution to the buffer to achieve the desired final concentration (e.g., 1-10 mM). Mix quickly.
-
Data Acquisition: Immediately acquire the first ¹H NMR spectrum (t=0). This will serve as the starting point.
-
Incubation & Monitoring: Maintain the NMR tube at a constant, controlled temperature (e.g., 37 °C). Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently).
-
Data Analysis: For each spectrum, integrate the characteristic proton signal of the oxime (e.g., the imine C-H proton) and a characteristic signal of the released 2-FPBA (the aldehyde proton).[11]
-
Calculation: Normalize the integrals against the internal standard. Plot the natural logarithm of the oxime concentration (or normalized integral) versus time. The negative slope of the resulting line from a linear regression fit will be the first-order rate constant for hydrolysis (k_hydrolysis). The half-life can be calculated as t₁/₂ = ln(2) / k_hydrolysis.
Conclusion
2-Formylphenylboronic acid oxime represents a sophisticated class of dynamic covalent linkages. Its structure, defined by the equilibrium with a cyclic iminoboronate form, gives rise to unique and advantageous properties. The intramolecular catalysis provided by the ortho-boronic acid enables exceptionally rapid formation at physiological pH, while also rendering the bond susceptible to controlled hydrolysis. This stability can be precisely tuned by altering pH or permanently "locked" via oxidation. These features, combined with well-defined methods for synthesis and analysis, make 2-FPBA oxime an invaluable tool for researchers in drug development and chemical biology, enabling the design of advanced stimuli-responsive systems and robust bioconjugates.
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